Annatto

Food Science Color Stability Natural Colorants

Select Annatto for its unique, pH-stable orange hue (pH 7 optimum) and shelf-life extension via antimicrobial efficacy (MIC 0.08% vs. B. cereus). This clean-label alternative to FD&C Yellow 5/6 ensures product stability and regulatory ease with its E-number. For light-stable degreening or lipid systems, Annatto's photostability outperforms paprika, providing a strategic edge in reformulations.

Molecular Formula C24H28O4
Molecular Weight 380.5 g/mol
CAS No. 1393-63-1
Cat. No. B074696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnnatto
CAS1393-63-1
Synonymsalpha-norbixin
beta-norbixin
norbixin
norbixin, (9-cis)-isomer
norbixin, potassium salt
norbixin, sodium salt
Molecular FormulaC24H28O4
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O
InChIInChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13-,22-14+
InChIKeyZVKOASAVGLETCT-LRRSNBNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, ether, oils
In water, 5.23X10-13 mg/L at 25 °C (estimated)

Structure & Identifiers


Interactive Chemical Structure Model





Annatto (CAS 1393-63-1): Natural Carotenoid Food Colorant Sourcing and Procurement Guide


Annatto (CAS 1393-63-1) is a natural carotenoid-based food colorant extracted from the seeds of the tropical shrub *Bixa orellana* L. The extract is a complex mixture, with its primary coloring components being the oil-soluble carotenoid bixin and its water-soluble derivative norbixin [1]. The composition and final color profile—ranging from yellow to deep orange-red—are significantly influenced by factors such as seed source, cultivar, and extraction method [2]. Annatto is widely used in the food, cosmetic, and pharmaceutical industries, with an E number of E160b [3].

Why Generic 'Natural Orange' Substitution Fails: The Critical Annatto-Specific Differentiators


Substituting annatto with other natural colorants like turmeric (curcumin) or paprika is not straightforward due to significant differences in stability, color hue, and functional behavior. For instance, while annatto provides a relatively stable orange hue in lipid systems, turmeric is highly sensitive to ionizing radiation and light, and its yellow hue shifts under different pH conditions [1]. Similarly, although paprika offers a comparable orange-red shade, its stability under simulated retail light conditions is inferior to that of annatto [2]. Within the annatto class itself, the choice between bixin-rich (oil-soluble) and norbixin-rich (water-soluble) extracts dictates application suitability, with differences in tinctorial power and color coordinates that make them non-interchangeable [3].

Quantitative Evidence Guide: Annatto vs. Alternative Natural and Synthetic Colorants


Superior Photostability of Annatto vs. Paprika Under Simulated Retail Lighting

In a direct comparison of natural red/orange colorants applied to 'Hamlin' oranges, only annatto extract maintained a stable color when subsequently stored in simulated market conditions. Under these conditions (23 °C exposed to 300 lx of standard fluorescent white light), paprika extract and paprika oleoresin faded, while annatto extract remained stable [1].

Food Science Color Stability Natural Colorants

Annatto Bixin Stability Profile: pH-Dependent Degradation Quantified

A stability study on annatto pigments showed that bixin degradation is highly pH-dependent. The highest rate of mass loss was observed at pH = 5, followed by pH = 3, with the lowest loss at pH = 7. This demonstrates that bixin exhibits maximum stability in a neutral to slightly alkaline environment [1].

Food Chemistry Pigment Stability Processing

Quantifiable Antimicrobial Efficacy of Annatto vs. Common Foodborne Pathogens

Commercial annatto extracts exhibit a dose-dependent inhibitory effect on several key foodborne pathogens. Minimum inhibitory concentrations (MICs) were determined as 0.08% (v/v) for *Bacillus cereus*, 0.16% (v/v) for *Staphylococcus aureus*, and 0.31% (v/v) for *Clostridium perfringens* [1]. This quantifiable antimicrobial activity provides an additional functional benefit beyond its primary role as a colorant.

Food Microbiology Natural Preservatives Food Safety

Comparative Antioxidant Efficacy of Annatto vs. Synthetic Preservatives

In a comparative study, annatto extract demonstrated significant lipid peroxidation inhibition. The ability to inhibit lipid peroxidation was ranked, in decreasing order: rosemary > oregano > propyl gallate > annatto > BHA > sweet paprika > cumin > hot paprika > saffron > BHT [1]. This places annatto's antioxidant potency above synthetic BHA and BHT in this specific assay.

Antioxidant Lipid Oxidation Food Preservation

Radiation Stability: Annatto vs. Turmeric and Carmine Under Gamma Irradiation

Under gamma irradiation up to 32 kGy, annatto tincture showed a nearly 58% reduction in color intensity. In comparison, carmine remained almost unaffected, while turmeric was the most sensitive of the three, showing the highest degradation [1]. This data positions annatto as having intermediate radiation stability among common natural food dyes.

Food Irradiation Color Stability Natural Dyes

Differential Tinctorial Power and Hue: Bixin vs. Norbixin in Annatto Formulations

Colorimetric analysis reveals distinct hue and intensity differences between bixin and norbixin formulations at equivalent concentrations. Bixin dyes exhibit lower b*/a* ratios and higher R-values (redder hue and higher red intensity) compared to norbixin dyes, which have higher b*/a* ratios (more yellow) [1]. This quantifiable difference is critical for achieving target color specifications.

Colorimetry Natural Colorants Formulation Science

High-Value Application Scenarios for Annatto Procurement and Formulation


Clean-Label Replacement for Synthetic Yellow/Orange Dyes (e.g., FD&C Yellow No. 5/6)

Annatto serves as a direct, natural alternative to synthetic dyes like FD&C Yellow No. 5 and No. 6, which face increasing regulatory and consumer scrutiny. Its strong regulatory acceptance (E160b) and proven efficacy as a lipid peroxidation inhibitor—outperforming BHA and BHT [1]—make it a compelling choice for clean-label reformulations across snacks, beverages, and confectionery.

Citrus Fruit Coatings Requiring High Photostability

For post-harvest treatments of citrus fruits, particularly those requiring degreening or color enhancement, annatto-based coatings offer a natural alternative to Citrus Red No. 2 (CR2). Critically, annatto's demonstrated ability to maintain color stability under simulated retail lighting (23°C, 300 lx), where paprika alternatives fail, makes it the preferred choice for ensuring visual quality and reducing waste [2].

Dual-Function (Color + Preservation) Ingredient in Fermented Foods and Meat Products

In fermented dairy, meat products, and processed fish, annatto extracts can be strategically procured for their dual functionality. Beyond providing a desirable yellow-orange hue, the quantifiable antimicrobial activity against key spoilage and pathogenic bacteria like *B. cereus* (MIC 0.08%) and *S. aureus* (MIC 0.16%) [3] offers an additional natural preservation hurdle, potentially extending shelf life.

pH-Controlled Food and Beverage Systems

Formulators of acidic (e.g., beverages, fruit preparations) or neutral (e.g., dairy, baked goods) products can leverage the known pH-stability profile of bixin. Procurement decisions should consider the target product pH, as bixin demonstrates maximum stability at pH 7 but degrades rapidly at pH 5 [4]. This knowledge guides the selection of annatto grades or the use of encapsulation/emulsification technologies to protect the pigment in low-pH applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Annatto

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.